molecular formula C7H7Cl2N B2822853 N-(2,3-dichlorophenyl)-N-methylamine CAS No. 42265-79-2

N-(2,3-dichlorophenyl)-N-methylamine

Cat. No. B2822853
CAS RN: 42265-79-2
M. Wt: 176.04
InChI Key: GWLLSHKYKAHDFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2,3-dichlorophenyl)-N-methylamine”, there are general methods for the synthesis of similar compounds, such as piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide information about the optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and other properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using various techniques . For example, DFT calculations can provide information about the compound’s nonlinear optical (NLO) properties, thermodynamic properties, and molecular surfaces .

Scientific Research Applications

  • Protein and Cell Membrane Iodinations : N-(2,3-dichlorophenyl)-N-methylamine derivatives have been used in iodinating proteins and cell membranes. For example, films of a related compound, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, react rapidly with aqueous mixtures of iodide and proteins, yielding iodinated proteins. This process minimally damages proteins and living cells (Fraker & Speck, 1978).

  • Inhibition of Monoamine Oxidase : Compounds derived from N-(2,3-dichlorophenyl)-N-methylamine have been studied for their ability to inhibit monoamine oxidase (MAO). For instance, N-methyl-N-propargyl-3(2,4-dichlorophenoxy)propylamine hydrochloride was found to inhibit MAO both in vitro and in vivo, with unique kinetics compared to known inhibitors (Johnston, 1968).

  • Sigma Receptor Binding : Synthesized compounds, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, have shown high affinity for sigma receptors. These compounds are potential candidates for exploring the functional role of sigma receptors and the development of novel therapeutic agents (de Costa et al., 1992).

  • NMDA Receptor Antagonism : Research on diarylethylamines, such as ephenidine, which is structurally related to N-(2,3-dichlorophenyl)-N-methylamine, shows that these compounds act as NMDA receptor antagonists. They have effects similar to ketamine, potentially explaining their dissociative, cognitive, and hallucinogenic effects (Kang et al., 2017).

  • Mechlorethamine-induced DNA-Protein Cross-Linking : Studies on mechlorethamine, a nitrogen mustard chemotherapeutic agent, showed its ability to induce DNA-protein cross-links. This process is crucial for understanding the antitumor effects of nitrogen mustards, which are structurally similar to N-(2,3-dichlorophenyl)-N-methylamine (Michaelson-Richie et al., 2011).

  • Nitroxide-Mediated Photopolymerization : N-(2,3-dichlorophenyl)-N-methylamine derivatives have been explored in the development of photoinitiators for nitroxide-mediated photopolymerization. This application is significant in materials science for creating polymers (Guillaneuf et al., 2010).

  • Anticonvulsant Activity of Enaminones : Enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown promising anticonvulsant activities. These compounds are structurally related to N-(2,3-dichlorophenyl)-N-methylamine and offer insights into the development of new anticonvulsant medications (Eddington et al., 2000).

Safety And Hazards

The safety and hazards associated with “N-(2,3-dichlorophenyl)-N-methylamine” are not specifically mentioned in the available literature .

Future Directions

The future directions for the study of “N-(2,3-dichlorophenyl)-N-methylamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, its safety and hazards could be investigated in more detail.

properties

IUPAC Name

2,3-dichloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLSHKYKAHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-N-methylamine

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